molecular formula C19H22ClNO2 B3050006 N,N-Bis-(2-benzoylethyl)-methylamine CAS No. 2298-49-9

N,N-Bis-(2-benzoylethyl)-methylamine

Cat. No. B3050006
CAS RN: 2298-49-9
M. Wt: 331.8 g/mol
InChI Key: CJSBLVBMWYQMSS-UHFFFAOYSA-N
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Description

N,N-Bis-(2-benzoylethyl)-methylamine, also known as methylene blue, is a synthetic organic compound that has been extensively used in various scientific research applications. It is a heterocyclic aromatic compound with a chemical formula of C16H18N3S and a molecular weight of 284.4 g/mol. Methylene blue is a blue-colored dye that has been used in a wide range of applications, including in the medical field as a diagnostic tool, as well as in the laboratory as a staining agent for biological specimens.

Scientific Research Applications

1. Synthetic Intermediate in Mannich Bases

N,N-bis(β-benzoylethyl)methylamine hydrochloride, a derivative of N,N-Bis-(2-benzoylethyl)-methylamine, is used as a synthetic intermediate in the creation of various ketonic sec-arylamines, piperidines, and diazacyclophane ring systems. These products have diverse applications in organic and medicinal chemistry (Afsah et al., 2008).

2. Vibrational Analysis in Polymer Chemistry

N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, another variant, has been synthesized to model phenolic products from benzoxazine monomers' polymerization. Its vibrational properties are studied to understand the molecular structure of resulting polymers, contributing to advancements in polymer chemistry (Dunkers & Ishida, 1995).

3. Photophysical and Anticancer Properties

A compound similar to N,N-Bis-(2-benzoylethyl)-methylamine, N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine (N4Py), has been used to create a diplatinum(II) complex. This complex is notable for its unexpected coordination mode and is studied for its photophysical and anticancer properties (Lo et al., 2015).

4. Novel Applications in Nanostructured Materials

N,N-bis(2-hydroxybenzyl)alkylamines, closely related to N,N-Bis-(2-benzoylethyl)-methylamine, have been used as ligands to form complexes with rare earth metals like cerium. These complexes are instrumental in preparing single-phase ceria (CeO2) nanoparticles, which have potential applications in various fields including catalysis and environmental remediation (Veranitisagul et al., 2011).

5. Catalysts in Chemical Reactions

Derivatives of N,N-Bis-(2-benzoylethyl)-methylamine have been explored as ligands in the formation of dioxomolybdenum(VI) complexes. These complexes have shown catalytic activity in oxotransfer reactions, important in organic synthesis and industrial processes (Lehtonen & Sillanpää, 2005).

Safety And Hazards

The safety and hazards of a compound also depend on its specific structure. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand their potential hazards.


Future Directions

The future directions of research on a specific compound would depend on its properties and potential applications. For benzimidazoles, there is ongoing research into their biological properties and potential uses in medicine1.


properties

IUPAC Name

3-[methyl-(3-oxo-3-phenylpropyl)amino]-1-phenylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2.ClH/c1-20(14-12-18(21)16-8-4-2-5-9-16)15-13-19(22)17-10-6-3-7-11-17;/h2-11H,12-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSBLVBMWYQMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)C1=CC=CC=C1)CCC(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558572
Record name 3,3'-(Methylazanediyl)bis(1-phenylpropan-1-one)--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis-(2-benzoylethyl)-methylamine

CAS RN

2298-49-9
Record name 1-Propanone, 3,3′-(methylimino)bis[1-phenyl-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2298-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 13037
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002298499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC13037
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-(Methylazanediyl)bis(1-phenylpropan-1-one)--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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